An In-Depth Technical Guide on the Chemical Properties of Dimethyl Ether-d6 for Spectroscopy
An In-Depth Technical Guide on the Chemical Properties of Dimethyl Ether-d6 for Spectroscopy
Introduction
Dimethyl ether-d6 ((CD₃)₂O), a deuterated isotopologue of dimethyl ether, serves as a crucial tool in various spectroscopic applications.[1] Its unique physical and chemical properties, stemming from the replacement of hydrogen with deuterium, make it an invaluable asset for researchers and scientists, particularly in the fields of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy. This guide provides a comprehensive overview of the chemical properties of Dimethyl ether-d6 pertinent to these spectroscopic techniques, offering insights into its practical applications and the rationale behind its use.
Dimethyl ether-d6 is a colorless gas at room temperature and pressure, characterized by a faint ethereal odor.[2] It is typically supplied as a liquefied gas under its own vapor pressure.[2] The high isotopic purity, commonly 99 atom % D or higher, is a critical requirement for its use in spectroscopy to minimize interference from protonated species.
Core Physical and Chemical Properties
A foundational understanding of the physicochemical properties of Dimethyl ether-d6 is essential for its effective application in spectroscopic analysis. These properties dictate its behavior as a solvent, a reference standard, or a reagent in various experimental setups.
| Property | Value | Source(s) |
| Molecular Formula | (CD₃)₂O | [3] |
| Molecular Weight | 52.11 g/mol | [1][3] |
| Melting Point | -141 °C | [4] |
| Boiling Point | -24.8 °C | [4] |
| Vapor Pressure | 7760 mmHg at 25 °C | [4] |
| Vapor Density | 1.62 (vs air) | [4] |
| Isotopic Purity | Typically ≥ 99 atom % D | |
| Chemical Purity | Typically ≥ 99% | [3] |
These properties underscore the volatile nature of Dimethyl ether-d6, necessitating careful handling in a well-ventilated area and storage as a compressed gas.[1] Its low boiling point makes it particularly suitable for low-temperature spectroscopic studies.
Application in Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR spectroscopy, deuterated solvents are indispensable for dissolving analytes without introducing overwhelming solvent signals in ¹H NMR spectra. While not a common solvent for routine analysis due to its gaseous state at room temperature, Dimethyl ether-d6 finds specialized applications, particularly in low-temperature experiments and as a reference standard.
Chemical Shifts and Coupling Constants
The deuterium nuclei have a much smaller magnetic moment than protons, resulting in their resonance signals appearing far outside the typical proton chemical shift range and being significantly broader. This effectively renders the solvent "transparent" in ¹H NMR. The residual protons in Dimethyl ether-d6 will give rise to a small signal, the chemical shift of which can vary slightly depending on the solvent and temperature.
Due to its gaseous nature at standard conditions, obtaining a standard ¹H and ¹³C NMR spectrum in a common deuterated solvent is not a typical application. However, when used as a solvent at low temperatures, it is the residual proton and ¹³C signals of the analyte that are of interest. For referencing purposes, the chemical shifts of impurities or added standards like tetramethylsilane (TMS) are used.[5][6]
The primary utility of Dimethyl ether-d6 in NMR is as a medium for experiments requiring very low temperatures, owing to its low freezing point of -141 °C.[4] This allows for the study of temperature-sensitive molecules and dynamic processes.
Experimental Protocol: Low-Temperature NMR Spectroscopy
A generalized workflow for utilizing Dimethyl ether-d6 in a low-temperature NMR experiment is as follows:
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Sample Preparation : The analyte is placed in a suitable NMR tube, typically one rated for low-temperature and pressure applications.
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Solvent Condensation : The NMR tube is cooled in a cold bath (e.g., liquid nitrogen or a dry ice/acetone slurry). A measured amount of Dimethyl ether-d6 gas is then carefully condensed into the tube.
-
Sealing : The NMR tube is flame-sealed or capped with a pressure-rated cap to contain the solvent at low temperatures.
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Spectrometer Setup : The NMR spectrometer is equipped with a variable temperature unit. The probe is pre-cooled to the desired experimental temperature.
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Data Acquisition : The sample is inserted into the pre-cooled probe, and after temperature equilibration, the NMR spectra are acquired.
Caption: Workflow for Low-Temperature NMR using Dimethyl ether-d6.
Application in Mass Spectrometry
In mass spectrometry, Dimethyl ether-d6 can be employed as a chemical ionization (CI) reagent gas.[7][8] The use of a deuterated reagent can provide valuable information about the analyte's structure and reactivity through hydrogen-deuterium exchange reactions.
Fragmentation Pattern and Ion-Molecule Reactions
Under electron ionization (EI), the mass spectrum of Dimethyl ether-d6 will show a molecular ion peak (M⁺) at m/z 52.[1][3] The fragmentation pattern will be shifted by +6 mass units compared to its non-deuterated counterpart.
As a CI reagent, Dimethyl ether-d6 can protonate (or deuterate) the analyte, leading to the formation of [M+D]⁺ ions. This "soft" ionization technique is particularly useful for determining the molecular weight of compounds that readily fragment under EI conditions. The potential for H/D exchange between the reagent gas and the analyte can also aid in determining the number of labile hydrogens in the analyte molecule.[7][8]
Application in Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. The substitution of hydrogen with deuterium in Dimethyl ether-d6 leads to significant shifts in the vibrational frequencies.
Characteristic Vibrational Modes
The heavier mass of deuterium compared to hydrogen results in a decrease in the vibrational frequencies of C-D bonds compared to C-H bonds. This isotopic shift is a powerful tool for assigning vibrational modes in complex molecules. Studies have been conducted on the vibrational Raman spectra of Dimethyl ether-d6, often at low temperatures, to develop and refine force field models for the molecule.[9][10] These studies provide detailed assignments of the various vibrational modes, including C-D stretching, bending, and rocking vibrations, as well as the C-O-C skeletal modes. The analysis of these spectra helps in understanding intramolecular potential functions and interactions between the methyl groups.[9][10]
Conclusion
Dimethyl ether-d6 is a specialized yet highly valuable compound in the field of spectroscopy. Its unique chemical and physical properties, particularly its low boiling point and high isotopic purity, make it an excellent choice for low-temperature NMR studies. In mass spectrometry, it can serve as a deuterated chemical ionization reagent, providing insights into molecular weight and structure. Furthermore, its distinct vibrational spectrum in IR and Raman spectroscopy aids in the assignment of vibrational modes and the development of theoretical models. For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic properties of Dimethyl ether-d6 is essential for leveraging its full potential in their analytical workflows.
References
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Levin, I. W., Pearce, R. A. R., & Spiker, Jr., R. C. (1978). Vibrational Raman spectra and intramolecular potential function of solid solutions of dimethyl ether‐d and dimethyl ether‐d 6. The Journal of Chemical Physics, 68(8), 3538-3546. [Link][9][10]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][6]
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Tabet, J. C., Tillequin, F., & Koch, M. (2000). Ion/molecule reactions with dimethyl ether and dimethyl-d6 ether: differentiation of four isomers contained in patchouli essential oil. Rapid communications in mass spectrometry, 14(10), 872–877. [Link][7][8]
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